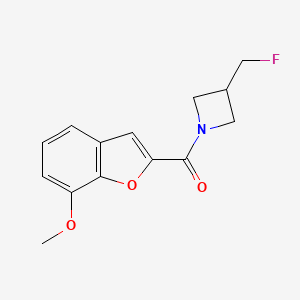

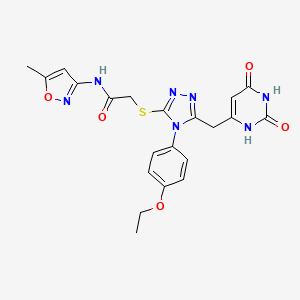

![molecular formula C18H20FN5O2 B2693460 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide CAS No. 921890-67-7](/img/structure/B2693460.png)

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their antiproliferative activities against leukemia cell lines . Some of these compounds have shown to be 8–10 times more potent than the BTK inhibitor ibrutinib .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps . The process typically starts with a key intermediate, which is then coupled with other compounds through reactions such as the Suzuki reaction . The resulting compound is then converted to the final product through further reactions .Molecular Structure Analysis

The molecular structure of “N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” is complex, as it contains multiple functional groups and rings . The structure can be analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” include the Suzuki reaction and the Miyaura borylation reaction . These reactions are used to couple different compounds together to form the final product .Aplicaciones Científicas De Investigación

Insecticidal and Antibacterial Potential

Research has highlighted the synthesis and potential of pyrazolo[3,4-d]pyrimidine derivatives for insecticidal and antimicrobial applications. A study explored the insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, establishing a foundation for further investigation into these compounds for pest and disease control applications (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Another study focused on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which were evaluated for antimicrobial activity. This research suggests moderate antimicrobial efficacy, hinting at the potential for developing new antimicrobial agents from pyrazolo[3,4-d]pyrimidine derivatives (Farag, Kheder, & Mabkhot, 2009).

Anti-Tuberculosis Activity

Further studies have identified the utility of pyrazolo[3,4-d]pyrimidine analogs in combating tuberculosis. A particular focus was on designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promise in vitro and were not cytotoxic at evaluated concentrations, suggesting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

Research into the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has also been conducted. Novel fluorinated benzo[b]pyran compounds with significant anti-lung cancer activity were synthesized, undergoing various chemical modifications to explore their anticancer efficacy. These studies lay the groundwork for future exploration of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents (Hammam et al., 2005).

Neuroinflammation Imaging

Moreover, pyrazolo[1,5-a]pyrimidines have been investigated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies involve the synthesis and biological evaluation, including [(18)F]-labeling, of novel pyrazolo[1,5-a]pyrimidines for potential use in positron emission tomography (PET) imaging to detect neuroinflammation, highlighting their significance in neurodegenerative disease research (Damont et al., 2015).

Mecanismo De Acción

The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives is related to their ability to inhibit protein kinases . Protein kinases play active roles in signal transduction pathways in human cells, and their dysfunction can cause many diseases, including cancer . Therefore, inhibitors of protein kinases are considered as therapeutic options for cancer treatment .

Direcciones Futuras

The future directions for the research on “N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” and similar compounds could involve further exploration of their antiproliferative activities and potential as cancer treatments . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis process .

Propiedades

IUPAC Name |

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-2-3-16(25)20-8-9-24-17-15(10-22-24)18(26)23(12-21-17)11-13-4-6-14(19)7-5-13/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDGZECAWRWLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)

![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)

![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)

![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)